1-Methyl-4-(((((2-((2-(((((4-methylphenyl)sulfonyl)amino)carbonyl)amino)ethyl)dithio)ethyl)amino)carbonyl)amino)sulfonyl)benzene

Catalog No.
S12413860
CAS No.
34542-99-9
M.F
C20H26N4O6S4
M. Wt
546.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-4-(((((2-((2-(((((4-methylphenyl)sulfonyl...

CAS Number

34542-99-9

Product Name

1-Methyl-4-(((((2-((2-(((((4-methylphenyl)sulfonyl)amino)carbonyl)amino)ethyl)dithio)ethyl)amino)carbonyl)amino)sulfonyl)benzene

IUPAC Name

1-(4-methylphenyl)sulfonyl-3-[2-[2-[(4-methylphenyl)sulfonylcarbamoylamino]ethyldisulfanyl]ethyl]urea

Molecular Formula

C20H26N4O6S4

Molecular Weight

546.7 g/mol

InChI

InChI=1S/C20H26N4O6S4/c1-15-3-7-17(8-4-15)33(27,28)23-19(25)21-11-13-31-32-14-12-22-20(26)24-34(29,30)18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3,(H2,21,23,25)(H2,22,24,26)

InChI Key

XNQVDLYJQLYTTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NCCSSCCNC(=O)NS(=O)(=O)C2=CC=C(C=C2)C

1-Methyl-4-(((((2-((2-(((((4-methylphenyl)sulfonyl)amino)carbonyl)amino)ethyl)dithio)ethyl)amino)carbonyl)amino)sulfonyl)benzene is a complex organic compound notable for its diverse functional groups, including sulfonyl, amino, and carbonyl moieties. The presence of these groups contributes to its potential reactivity and biological activity. Its molecular formula is C20H26N4O6S4C_{20}H_{26}N_{4}O_{6}S_{4}, and it has a molecular weight of approximately 546.7 g/mol. The compound is characterized by a sulfonamide structure that plays a crucial role in its chemical behavior and biological interactions.

  • Oxidation: The compound can be oxidized using agents like hydrogen peroxide, resulting in the formation of sulfoxides or sulfones.
  • Reduction: Reduction reactions employing lithium aluminum hydride can yield amines or alcohols.
  • Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or amino groups, leading to the formation of new derivatives.

This compound has been investigated for its potential biological activities, particularly in medicinal chemistry. Its structural features suggest possible interactions with biological targets such as enzymes and receptors, potentially leading to therapeutic effects. Preliminary studies indicate that it may exhibit anti-inflammatory and anticancer properties, although more research is needed to fully elucidate its mechanisms of action and efficacy in vivo.

The synthesis of 1-Methyl-4-(((((2-((2-(((((4-methylphenyl)sulfonyl)amino)carbonyl)amino)ethyl)dithio)ethyl)amino)carbonyl)amino)sulfonyl)benzene typically involves several steps:

  • Formation of Sulfonyl Intermediate: This involves reacting 4-methylphenyl with sulfonyl chloride in the presence of a base like pyridine.
  • Coupling Reactions: The sulfonyl intermediate is coupled with various amino and carbonyl-containing compounds through nucleophilic substitution.
  • Thioether Formation: This step involves the introduction of dithio groups through specific coupling reactions.

1-Methyl-4-(((((2-((2-(((((4-methylphenyl)sulfonyl)amino)carbonyl)amino)ethyl)dithio)ethyl)amino)carbonyl)amino)sulfonyl)benzene has several applications across different fields:

  • Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.
  • Biology: The compound is being explored as a biochemical probe or inhibitor in enzymatic studies.
  • Medicine: Its potential therapeutic properties are under investigation, particularly for anti-inflammatory and anticancer applications.
  • Industry: It is utilized in the development of advanced materials and specialty chemicals.

The interaction studies of 1-Methyl-4-(((((2-((2-(((((4-methylphenyl)sulfonyl)amino)carbonyl)amino)ethyl)dithio)ethyl)amino)carbonyl)amino)sulfonyl)benzene focus on its binding affinity with various proteins and enzymes. The compound's ability to form strong interactions due to its functional groups suggests that it may inhibit specific enzymatic activities, which could be beneficial for therapeutic applications. Detailed studies are necessary to map out these interactions comprehensively.

Several compounds share structural similarities with 1-Methyl-4-(((((2-((2-(((((4-methylphenyl)sulfonyl)amino)carbonyl)amino)ethyl)dithio)ethyl)amino)carbonyl)amino)sulfonyl)benzene. Below are some notable examples:

Compound NameMolecular FormulaKey Features
2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acidC14H13NO4SC_{14}H_{13}NO_{4}SContains a sulfonamide group; involved in enzyme inhibition
Piperazine, 1-methyl-4-[2-[(4-methylphenyl)sulfonyl]ethyl]C14H22N2O2SC_{14}H_{22}N_{2}O_{2}SIncorporates piperazine; potential pharmacological activity
4-METHYL-N-(2-{[(4-METHYLPHENYL)sulfonyl]AMINO}ETHYL)-N-{2-[(4-METHYLPHENYL)sulfonyl]AMINO]ETHYL}BENZENESULFONAMIDEC34H42N4O8SC_{34}H_{42}N_{4}O_{8}SComplex structure with multiple sulfonamide linkages

These compounds exhibit unique properties due to their structural differences while sharing functional similarities that may influence their biological activities. Further comparative studies could provide insights into their distinct mechanisms and applications .

XLogP3

2.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

546.07351926 g/mol

Monoisotopic Mass

546.07351926 g/mol

Heavy Atom Count

34

Dates

Last modified: 08-09-2024

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